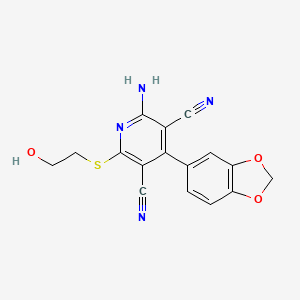
2-Amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)sulfanyl-3,5-pyridinedicarbonitrile
Overview
Description
LUF-5853 is a small molecule drug that acts as an adenosine A1 receptor agonist. It was initially developed by the Leiden Amsterdam Center for Drug Research. The compound has shown promising pharmacological profiles and is currently in the preclinical stage of development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LUF-5853 involves the formation of a pyridine-3,5-dicarbonitrile core structure. One of the key steps includes the reaction of 2-amino-4-benzo[1,3]dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and specific to the research conducted by the Leiden Amsterdam Center for Drug Research.
Industrial Production Methods
As LUF-5853 is still in the preclinical stage, industrial production methods have not been fully established. the synthesis would likely involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
LUF-5853 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
LUF-5853 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adenosine receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Medicine: Potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial, such as cardiovascular diseases and neurological disorders.
Industry: Potential use in the development of new drugs targeting adenosine receptors.
Mechanism of Action
LUF-5853 exerts its effects by binding to and activating the adenosine A1 receptor. This receptor is a G-protein coupled receptor that, when activated, inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various physiological effects, including vasodilation, reduced heart rate, and neuroprotection .
Comparison with Similar Compounds
LUF-5853 is part of a series of nonadenosine ligands selective for the adenosine A1 receptor. Similar compounds include:
LUF-5948: Acts as an inverse agonist with a binding affinity of 14 nM.
LUF-5826: Shows neutral antagonism of the adenosine A1 receptor.
Compared to these compounds, LUF-5853 displays full agonistic behavior with a binding affinity comparable to the reference compound CPA, making it unique in its pharmacological profile .
Properties
Molecular Formula |
C16H12N4O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H12N4O3S/c17-6-10-14(9-1-2-12-13(5-9)23-8-22-12)11(7-18)16(20-15(10)19)24-4-3-21/h1-2,5,21H,3-4,8H2,(H2,19,20) |
InChI Key |
KQKVGJJOJHCKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=NC(=C3C#N)SCCO)N)C#N |
Synonyms |
2-amino-4-benzo(1,3)dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile LUF 5853 LUF-5853 LUF5853 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

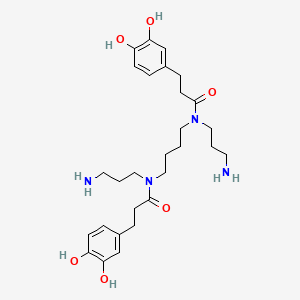
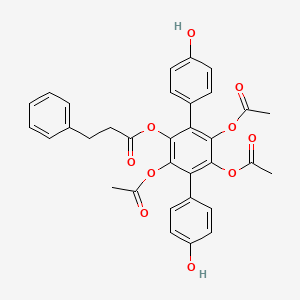

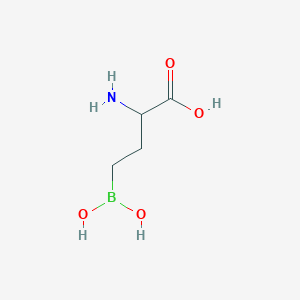
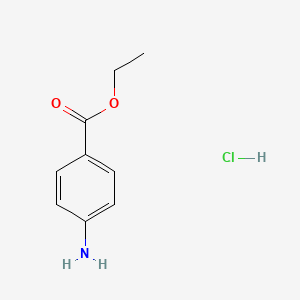
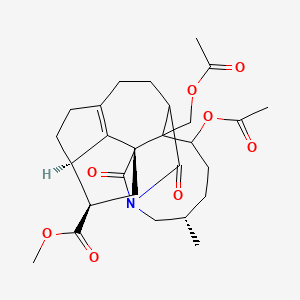
![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate](/img/structure/B1245295.png)
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate](/img/structure/B1245296.png)
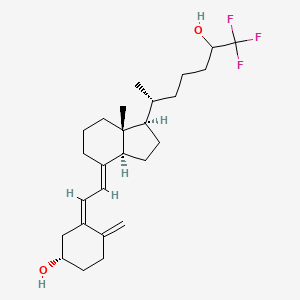

![4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide](/img/structure/B1245304.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)
